molecular formula C27H25FN2O5 B12638739 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-

7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-

Cat. No.: B12638739
M. Wt: 476.5 g/mol
InChI Key: XDJXADSPEOZUTL-UHFFFAOYSA-N
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Description

The compound 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a tetrahydroisoquinoline derivative characterized by a carboxamide backbone substituted with a propen-1-yl group bearing 2,4-dimethoxyphenyl and 4-fluorophenyl moieties. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C27H25FN2O5

Molecular Weight

476.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide

InChI

InChI=1S/C27H25FN2O5/c1-34-23-10-7-19(25(15-23)35-2)14-24(18-5-8-22(28)9-6-18)27(32)30-12-11-17-3-4-20(26(31)29-33)13-21(17)16-30/h3-10,13-15,33H,11-12,16H2,1-2H3,(H,29,31)

InChI Key

XDJXADSPEOZUTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C=C(C=C4)C(=O)NO)OC

Origin of Product

United States

Preparation Methods

Synthesis via Ferrous Ion Catalysis

A notable method for synthesizing related compounds involves using ferrous ions as catalysts in an oxidative process. The general procedure includes:

  • Dissolution : The starting material is dissolved in dimethyl sulfoxide (DMSO) under acidic conditions.

  • Oxidation : The mixture is treated with hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺), which facilitates the oxidation reaction to yield desired products.

  • Isolation : Post-reaction, the mixture is neutralized with triethylamine and extracted using ethyl acetate, followed by purification steps including activated carbon treatment and evaporation under reduced pressure.

This method has demonstrated yields of approximately 85% with high purity levels (99.5%) for related compounds.

Buchwald-Hartwig Coupling Reaction

Another effective strategy involves the Buchwald-Hartwig coupling reaction, which is particularly useful for introducing amine functionalities:

  • Reagents : This method typically employs N-methyl-N'-tetrahydrofuran formyl propane diamine as a reactant along with palladium catalysts.

  • Reaction Conditions : The reaction is conducted under inert atmospheres at elevated temperatures (around 110 °C), allowing for efficient coupling reactions that yield high-purity products.

This technique addresses challenges related to side reactions and low yields associated with other methods.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods discussed:

Method Key Features Yield (%) Purity (%) Advantages
Ferrous Ion Catalysis Utilizes DMSO and H₂O₂ under acidic conditions ~85 99.5 High yield and purity; straightforward process
Buchwald-Hartwig Coupling Employs palladium catalysts in inert atmosphere Varies High Effective for amine introduction; scalable
Bischler–Napieralski Classical method using acylated amino compounds Varies Varies Established methodology; versatile
Pomeranz–Fritsch Involves cyclic anhydrides and imines Varies Varies Useful for functionalized derivatives

Chemical Reactions Analysis

Example Reaction Pathway

A general approach for structurally similar compounds includes:

  • Formation of the isoquinoline scaffold : Via cyclization reactions (e.g., using triethyl methanetricarboxylate and Dowtherm A at 220°C for 3 hours) .

  • Introduction of substituents : Fluorophenyl or dimethoxyphenyl groups may be added via Suzuki coupling or electrophilic substitution.

  • Carboxamide formation : Reaction with amines or hydroxylamine derivatives to establish the N-hydroxy group.

Reaction Conditions and Yield Analysis

Reaction Type Reagents/Conditions Typical Yield Key Observations
Cyclization Triethyl methanetricarboxylate, Dowtherm A, 220°CModerate (35–50%)Requires high temperatures for ring closure .
Methylation [11C]CH3I, DMF, 80°C for 5 min36.6 ± 7.3%Used in radiolabeling for PET imaging .
Condensation Anhydrous DMF, Cs2CO3, 90°C for 5 minVariableDepends on precursor purity and solvent choice .

Functional Group Transformations

The compound’s structural complexity necessitates controlled functional group transformations:

  • Oxidation/Reduction :

    • Hydroxylamine (N-hydroxy) group: May undergo oxidation to nitroso or reduction to amine derivatives.

    • Oxidative cleavage: The 2-propen-1-yl group could be cleaved using strong oxidants (e.g., KMnO4) to form carbonyl functionalities.

  • Substitution Reactions :

    • Fluorine substitution: The 4-fluorophenyl group may participate in nucleophilic aromatic substitution under specific conditions (e.g., catalytic base).

    • Methoxy groups: 2,4-dimethoxyphenyl substituents are typically inert under standard conditions but may undergo demethylation under strong acidic or basic conditions.

Comparative Analysis of Related Compounds

While direct data for the target compound is unavailable, analogous isoquinolinecarboxamides exhibit distinct reactivity profiles:

Compound Key Features Reactivity Notes
5-Fluoroisoquinolin-1(2H)-one Fluorinated isoquinolinePotential for electrophilic substitution.
1-Hydroxyisoquinoline Hydroxy group at position 1Oxidation-prone; requires redox-sensitive conditions.
Quinolinecarboxamide derivatives Varied substituents (e.g., CF3, MeO)Substituent effects significantly alter reactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic isoquinoline structure that is known for its diverse reactivity and ability to interact with biological systems. Its molecular formula is characterized by the presence of a hydroxylamine moiety and various aromatic substituents, such as 2,4-dimethoxyphenyl and 4-fluorophenyl. The presence of these groups enhances its chemical properties and potential biological activity.

Neuroprotective Effects

Isoquinoline derivatives have also been investigated for their neuroprotective effects. The structural characteristics of the compound may allow it to interact with neurotransmitter systems or provide protection against neurodegenerative diseases. This potential has been explored in various studies focusing on the modulation of neuroinflammatory responses and neuronal survival .

Antimicrobial Properties

Some isoquinoline-based compounds have demonstrated antimicrobial activity against a range of pathogens. This property is particularly valuable in the development of new antibiotics or antimicrobial agents, especially given the rise of antibiotic-resistant strains .

Synthetic Applications

The versatility of the compound in synthetic organic chemistry allows for the formation of various substituted isoquinoline derivatives depending on the reagents used. Common reactions include oxidation and reduction processes facilitated by reagents such as potassium permanganate and sodium borohydride. This synthetic flexibility enables researchers to tailor compounds for specific biological activities or enhance their pharmacological profiles.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of related isoquinoline derivatives, several compounds were synthesized and tested against MCF-7 and K562 cells using MTT assays. The results indicated that certain derivatives displayed significant cytotoxic effects, suggesting that modifications to the isoquinoline structure can enhance anticancer efficacy .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The study reported that specific substitutions at the aromatic rings improved the ability of these compounds to reduce oxidative stress in neuronal cultures, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The tetrahydroisoquinoline carboxamide scaffold is shared among several compounds, but substituents dictate pharmacological and physicochemical properties.

Table 1: Key Structural Features of Comparable Compounds
Compound ID/Name Substituents at Position 2/7 N-Substituent Biological Target/Activity Reference
Target Compound 3-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxopropenyl N-Hydroxy Not explicitly stated N/A
DDR-TRK-1 () 5-Pyrimidinyl, 4-methyl 3-(4-Methylimidazolyl)-5-(trifluoromethyl)phenyl DDR1 inhibitor Cayman Chemical
N-(4-Chlorophenyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide () 2-Phenyl 4-Chlorophenyl Undisclosed AKOS005076740
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl) () 3-Pyridinyl, 2-trifluoroethyl 3-Cyano-4-fluorophenyl Antimalarial (SJ733 analog) MFCD30532619

Physicochemical Properties

  • Molecular Weight : The target compound (estimated MW ~480–500 Da) aligns with typical kinase inhibitors but may face bioavailability challenges compared to lighter analogs like DDR-TRK-1 (MW 492.50).
  • LogP : The 2,4-dimethoxyphenyl group increases hydrophobicity (LogP ~3.5–4.0), while the N-hydroxy group balances this with polar interactions. In contrast, trifluoromethyl groups (e.g., DDR-TRK-1) elevate LogP (~4.5).
Table 2: Yields and Purity of Analogous Syntheses
Compound Yield (%) Purity (HPLC) Key Step Reference
DDR-TRK-1 () 86 ≥98% Coupling with trifluoroacetyl intermediates
N-(4-Chlorophenyl) () Not reported ≥98% Sulfonylation and amidation

Research Findings and Implications

  • Selectivity : The 4-fluorophenyl group in the target compound may reduce off-target effects compared to bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in ).
  • Crystallographic Data : DDR-TRK-1’s co-crystal structure with DDR1 highlights the importance of pyrimidinyl interactions in ATP-binding pockets, suggesting the target compound’s dimethoxyphenyl group may occupy similar regions.

Biological Activity

7-Isoquinolinecarboxamide derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- , exhibits potential anti-inflammatory and anticancer properties. This article summarizes the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An isoquinoline core.
  • A carboxamide functional group.
  • A substituted propenyl chain with dimethoxy and fluorophenyl groups.

This unique combination of structural elements contributes to its biological efficacy.

Anti-Inflammatory Activity

Recent studies have demonstrated that isoquinoline derivatives possess significant anti-inflammatory properties. For instance, a study focused on LPS-stimulated BV2 microglial cells showed that certain isoquinoline derivatives effectively inhibited the production of pro-inflammatory mediators such as IL-6 and nitric oxide (NO) with IC50 values ranging from 20 to 40 µM . Specifically, compounds with N-hydroxyphenyl substituents exhibited the most potent effects.

Table 1: IC50 Values of Isoquinoline Derivatives in Inhibiting Inflammatory Mediators

CompoundIL-6 IC50 (µM)NO IC50 (µM)TNF-α IC50 (µM)
HSR1101<3020–40<30
HSR1102<3020–40<30
HSR110340–8040–80Mild inhibition

Anticancer Activity

The anticancer potential of isoquinoline derivatives has also been explored. A review highlighted various isoquinoline alkaloids showing activity against different cancer cell lines. For example, certain isoquinoline compounds demonstrated cytotoxic effects by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Effects in Breast Cancer
A study investigating the effects of isoquinoline derivatives on breast cancer cells found that these compounds could inhibit cell growth significantly. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression .

Table 2: Summary of Anticancer Activity

Study FocusCell LineIC50 Value (µM)Mechanism of Action
Isoquinoline DerivativesMCF-7 (Breast)15–25Apoptosis induction
Isoquinoline DerivativesHepG2 (Liver)10–20Cell cycle arrest

The mechanisms underlying the biological activities of isoquinoline derivatives are multifaceted. Key pathways influenced by these compounds include:

  • MAPK/NF-kB Pathway : Inhibition of this pathway leads to reduced inflammation and tumor growth.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the tetrahydroisoquinoline core in this compound?

  • Methodological Answer : The tetrahydroisoquinoline scaffold can be synthesized via cyclocondensation reactions. For example, carbamate intermediates (e.g., 7a or 7b) can react with substituted phenylacetaldehydes in trifluoroacetic acid (TFA) at 70°C to form the core structure. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification . Modifications at the 7-position (e.g., methoxy or ethoxy groups) require careful selection of alkylating agents (e.g., 2-bromopropane or 1-bromobutane) and base conditions (K₂CO₃, tetrabutylammonium iodide in DMF) to optimize regioselectivity .

Q. How should researchers validate the purity and identity of this compound during synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • Elemental Analysis : Confirm C, H, N composition (e.g., deviations <0.4% from theoretical values) .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., m/z = 344.1 [M]+ for related analogs) and isotopic patterns .
  • Chromatography : Employ reverse-phase HPLC (e.g., Chromolith columns) with UV detection to assess purity (>98%) and resolve co-eluting impurities .

Q. What pharmacopeial standards apply to impurity profiling for this compound?

  • Methodological Answer : Follow USP/Ph.Eur. guidelines for small molecules. For example:

  • Limit individual impurities to ≤0.1% and total impurities ≤0.5% using relative response factor (RRF) calculations in HPLC .
  • Validate methods for specificity (spiked impurity recovery >90%) and reproducibility (RSD <2% for retention times) .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of synthesizing fluorophenyl-substituted isoquinolines?

  • Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates enables one-pot construction of the isoquinoline core. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reductant (HCO₂H) to achieve >80% yield while minimizing side reactions (e.g., over-reduction) . For fluorophenyl groups, ensure inert atmosphere (N₂/Ar) to prevent dehalogenation .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may reduce free drug concentration in vivo) .
  • Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC₅₀ values with observed efficacy in animal models .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with fluorophenyl and methoxy groups) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein residence times .
  • QSAR Models : Train models on analogs (e.g., PubChem CID 311.31 g/mol) to predict logP, pKa, and ADMET properties .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry. Note discrepancies due to polymorphism (e.g., amorphous vs. crystalline forms) .
  • Co-Solvent Systems : For low aqueous solubility, use hydrotropic agents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes to enhance dissolution .

Q. What causes variability in enzymatic inhibition assays for this compound?

  • Methodological Answer :

  • Assay Conditions : Standardize ATP concentration (e.g., 1 mM) and pre-incubation time (30 min) to minimize time-dependent inhibition artifacts .
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine kinases) to identify species-specific differences .

Tables for Key Data

Parameter Value/Technique Reference
Synthetic Yield (8a) 21% (silica gel chromatography)
ESI-MS (Analog 5g) m/z = 344.1 [M]⁺, 346.1 [M+2]⁺
HPLC Purity >98% (Chromolith column, 254 nm)
LogP (Predicted) 3.2 ± 0.1 (PubChem QSAR)

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